molecular formula C17H14ClN3O3 B5580827 2-(4-chlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B5580827
M. Wt: 343.8 g/mol
InChI Key: PGDNEGOKYGPPPU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0723690 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding Analysis

Research on compounds structurally related to 2-(4-chlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide often focuses on their molecular conformations and hydrogen bonding characteristics. For instance, studies have analyzed different molecular conformations co-existing in acetamide derivatives, emphasizing the role of hydrogen bonding in dictating molecular structures and interactions. These findings contribute to the understanding of structural motifs relevant to drug design and material science (Narayana et al., 2016).

Antioxidant and Antimicrobial Applications

Compounds with pyrazole-acetamide derivatives, similar in structural features to the compound of interest, have been synthesized and evaluated for their antioxidant and antimicrobial activities. Such studies have shown that these compounds exhibit significant antioxidant activity, offering potential as therapeutic agents against oxidative stress-related diseases. The antimicrobial efficacy of these derivatives also indicates their potential in combating bacterial and fungal infections (Chkirate et al., 2019).

Antitumor Activity

Research into N-substituted-2-amino-1,3,4-thiadiazoles, which share a resemblance in the aspect of incorporating nitrogen-containing heterocycles as seen in the compound of interest, has revealed promising antitumor activities. This highlights the potential for developing novel anticancer agents based on structural analogs of this compound (Hamama et al., 2013).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of acetamides, including those structurally related to the compound , have been conducted to understand their potential in photonic applications. These studies suggest the suitability of such compounds for use in optical switches, modulators, and other photonic devices due to their promising (hyper)polarizabilities (Castro et al., 2017).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-6-8-14(9-7-12)24-11-16(22)19-15-10-17(23)21(20-15)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDNEGOKYGPPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.